5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
This compound belongs to the homoisoflavonoid class, characterized by a partially saturated chromen-4-one core (4a,5,6,7,8,8a-hexahydro) substituted with hydroxyl and methoxy groups. Its structure includes:
- A bicyclic system: a benzene ring fused to a partially hydrogenated pyran ring (hexahydrochromen-4-one).
- Substituents: 5,7-dihydroxy groups on the chromenone core and a 3-hydroxy-4-methoxyphenyl group at position 3.
The 3-hydroxy-4-methoxy substitution on the phenyl group is associated with antioxidant and enzyme-modulating activities, as seen in related flavonoids .
Properties
Molecular Formula |
C16H18O6 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3 |
InChI Key |
ZANFFXMYKYSVNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable aldehyde with a phenolic compound, followed by cyclization and reduction steps . The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to oxidative stress and various diseases. The flavonoid structure of 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one contributes to its ability to scavenge reactive oxygen species (ROS) effectively.
Anti-inflammatory Effects
Studies indicate that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential therapeutic agent for inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- In vitro studies on MCF-7 breast cancer cells revealed that the compound significantly reduced cell viability at low concentrations (IC50 values around 0.39 mM) .
Table 1: Summary of Anticancer Activities
| Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.39 | Induction of apoptosis |
| MDA-MB-231 | 0.77 | Cell cycle arrest |
| HL-60 | 0.37 | Inhibition of tubulin polymerization |
Cardiovascular Health
The compound's antioxidant properties suggest potential benefits in cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases.
Neuroprotective Effects
Preliminary studies suggest that this flavonoid may provide neuroprotective effects by mitigating oxidative damage in neuronal cells. This application is particularly relevant for neurodegenerative disorders like Alzheimer's disease.
Metabolic Disorders
Research indicates that the compound may influence metabolic pathways related to obesity and diabetes by improving insulin sensitivity and reducing inflammation.
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 cells demonstrated that treatment with 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one led to a significant decrease in cell viability compared to control groups. The mechanism involved apoptosis induction and inhibition of cell proliferation pathways.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain markers compared to untreated controls. This highlights its potential as a therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key structural variations among analogs include:
- Ring saturation : Chromen-4-one (unsaturated) vs. chroman-4-one (fully saturated) vs. hexahydrochromen-4-one (partially saturated).
- Substituents : Position and number of hydroxyl/methoxy groups on the phenyl or benzyl substituents.
Table 1: Structural and Bioactive Comparison of Selected Analogs
Key Differences and Implications
Chroman-4-one analogs (fully saturated) exhibit higher metabolic stability but lower UV absorption, limiting their utility in photoprotective applications compared to unsaturated analogs .
Substituent Influence: The 3-hydroxy-4-methoxyphenyl group in the target compound enhances free radical scavenging capacity due to the presence of two phenolic hydroxyls, similar to homoisoflavones from Ophiopogon japonicus . Genistein’s simpler 4-hydroxyphenyl group contributes to its estrogenic activity but offers weaker antioxidant effects compared to methoxy-containing analogs .
Biological Activity Trends: Cytotoxicity: Compounds with 3-hydroxy-4-methoxybenzyl substituents (e.g., ) show potent anticancer activity, suggesting the target compound may share this profile. Antioxidant Capacity: Methoxy and hydroxyl groups at the 3- and 4-positions synergistically enhance radical scavenging, as demonstrated in structurally similar flavonoids .
Biological Activity
5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a flavonoid compound that has garnered interest due to its diverse biological activities. This article discusses the pharmacological properties of this compound, including its antioxidant, anti-inflammatory, and anticancer effects based on various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 462.41 g/mol. Its structure features multiple hydroxyl groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22O12 |
| Molecular Weight | 462.41 g/mol |
| CAS Number | 2284-31-3 |
Antioxidant Activity
Research has shown that 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cellular models, it reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways. This suggests potential therapeutic applications in inflammatory diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression .
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; enhances SOD activity | , |
| Anti-inflammatory | Reduces TNF-α and IL-6 levels | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
Case Studies
- Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in treated cells compared to controls .
- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a marked decrease in inflammatory mediator release. This suggests a potential role in managing chronic inflammatory conditions .
- Cancer Cell Line Analysis : A recent investigation highlighted the efficacy of this compound against MCF-7 cells, showing a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of chromenone derivatives typically involves cyclization reactions or Claisen-Schmidt condensation. For example, a related chromen-4-one compound was synthesized via a general procedure yielding 95% efficiency using FTIR and NMR for structural confirmation . To optimize yield:
- Temperature control : Maintain 50–60°C during cyclization to minimize side reactions.
- Catalyst selection : Use acidic catalysts (e.g., H₂SO₄) for ketone formation.
- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient .
Basic: How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
Refer to safety data sheets (SDS) for hazard mitigation:
- Storage : Store at -10°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (nitrile gloves, face shields) and avoid dust formation via local exhaust ventilation .
- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: What advanced spectroscopic and crystallographic methods are recommended for elucidating the compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks. Single-crystal studies at 150 K achieved an R factor of 0.050, confirming the chromenone core and methoxy/hydroxy substituents .
- Multinuclear NMR : Use ¹H and ¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to assign proton coupling patterns and verify diastereotopic protons in the hexahydrochromen ring .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) with <1 ppm error .
Advanced: How can the environmental fate and ecotoxicological impact of this compound be assessed?
Methodological Answer:
Adopt a tiered experimental framework:
- Phase 1 (Lab) : Determine hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and soil sorption coefficients (Kd) using OECD guidelines .
- Phase 2 (Microcosm) : Evaluate biodegradation in simulated aquatic/terrestrial systems with LC-MS/MS quantification .
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-TOF-MS and assess oxidative stress biomarkers (e.g., glutathione levels) .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar flavonoids?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs (e.g., varying methoxy/hydroxy positions) and test in standardized assays (e.g., DPPH for antioxidant activity) .
- Meta-analysis : Pool data from studies using identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to internal controls (e.g., IC50 values relative to quercetin) .
- Molecular docking : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to rationalize potency differences .
Basic: What analytical techniques are essential for confirming the purity and identity of this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% formic acid/acetonitrile gradient (retention time ~12 min) and UV detection at 280 nm .
- FTIR : Confirm functional groups (e.g., carbonyl at 1647 cm⁻¹, phenolic -OH at 3479 cm⁻¹) via KBr pellet method .
- Melting point analysis : Compare observed mp (51–54°C) with literature values to assess crystallinity .
Advanced: How can researchers validate the accuracy of analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.995), LOD/LOQ (via signal-to-noise ratio), and recovery (spiked samples at 80–120%) .
- Matrix effects : Test in biological fluids (e.g., plasma) using standard addition to correct for ion suppression in LC-MS .
- Interlaboratory comparison : Share samples with accredited labs to verify reproducibility (RSD <5%) .
Advanced: What structural modifications enhance the compound’s bioavailability while retaining activity?
Methodological Answer:
- Glycosylation : Introduce glucuronic acid at C-7 to improve water solubility (e.g., via Koenigs-Knorr reaction) .
- Prodrug design : Esterify phenolic -OH groups with acetyl or pivaloyl moieties for enhanced membrane permeability .
- Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm) to prolong half-life in pharmacokinetic studies (e.g., rat models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
